1-(3-Methoxyphenyl)-2-methylpropan-1-amine
Description
Contextualization within Amine Chemistry Research
Amines are a fundamental class of organic compounds that are derivatives of ammonia (B1221849), where one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group. sundarbanmahavidyalaya.in They are broadly classified as primary, secondary, or tertiary, based on the number of organic substituents attached to the nitrogen atom. sundarbanmahavidyalaya.in 1-(3-Methoxyphenyl)-2-methylpropan-1-amine is a primary amine, as the amino group is attached to a single organic substituent.
The presence of both an aromatic ring and an amine group imparts a unique combination of chemical properties to this molecule. The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, while the aromatic ring can undergo electrophilic substitution reactions. The methoxy (B1213986) group on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic system and the basicity of the amine. researchgate.net
In the context of amine chemistry research, compounds like this compound are valuable for studying structure-activity relationships. nih.gov Researchers investigate how modifications to the structure, such as the position of the methoxy group or the nature of the alkyl chain, affect the compound's physical and chemical properties. This understanding is crucial for the rational design of new molecules with specific desired characteristics.
Significance and Research Trajectories for Aromatic Amines
Aromatic amines are significant building blocks in organic synthesis and are prevalent in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and dyes. sundarbanmahavidyalaya.inresearchgate.net Their ability to interact with biological targets, often through hydrogen bonding and electrostatic interactions involving the amine group, makes them a common feature in drug design. nih.gov
Research into aromatic amines follows several key trajectories:
Synthetic Methodologies: A major focus is the development of efficient and stereoselective methods for the synthesis of aromatic amines. This includes the reduction of nitroarenes, reductive amination of ketones, and various coupling reactions. google.com The synthesis of chiral amines, in particular, is an area of intense research due to the often-different biological activities of enantiomers.
Medicinal Chemistry: Aromatic amines are integral to the development of new therapeutic agents. For instance, derivatives of phenylalkylamines have been investigated for their potential as antipsychotic drugs and for their effects on the central nervous system. nih.govnih.gov Research often involves the synthesis of libraries of related compounds to identify those with optimal activity and selectivity for a particular biological target.
Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how the structural features of aromatic amines influence their biological activity. nih.govfrontiersin.org By systematically altering the substituents on the aromatic ring and the alkyl chain, researchers can map the chemical space to identify key molecular determinants for a desired effect. This knowledge guides the design of more potent and selective compounds.
The study of compounds like this compound contributes to these research trajectories by providing data points for SAR models and serving as a scaffold for further chemical modification.
Overview of Current Research Landscape Pertaining to this compound and Related Structures
Direct academic research focusing exclusively on this compound is limited in the public domain. However, the research landscape for structurally similar compounds, particularly methoxyphenylalkylamines, is active.
Studies on related compounds often explore their synthesis and potential applications. For example, the synthesis of the related compound 2-(3-methoxyphenyl)-2-methylpropan-1-amine (B1366922) has been described, involving the reduction of 2-(3'-Methoxyphenyl)-2-methylpropionitrile with borane-THF. chemicalbook.com This suggests a potential synthetic route for this compound could involve the reductive amination of the corresponding ketone, 1-(3-Methoxyphenyl)-2-methylpropan-1-one (B3054420).
The physicochemical properties of the related ketone, 1-(3-Methoxyphenyl)-2-methylpropan-1-one, have been documented, providing a basis for estimating the properties of the target amine. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 178.23 g/mol | PubChem nih.gov |
| Molecular Formula | C11H14O2 | PubChem nih.gov |
| XLogP3 | 2.9 | PubChem nih.gov |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 3 | PubChem nih.gov |
| Exact Mass | 178.099379685 Da | PubChem nih.gov |
| Topological Polar Surface Area | 26.3 Ų | PubChem nih.gov |
Research into methoxyphenylalkylamine derivatives has also explored their potential as ligands for various receptors in the central nervous system. For instance, N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxyl)phenyl]ethylamine hydrochloride was identified as having a high and selective affinity for the sigma receptor, highlighting the therapeutic potential of this class of compounds. nih.gov Such studies underscore the importance of the methoxy-substituted phenylalkylamine scaffold in medicinal chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C11H17NO/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8,11H,12H2,1-3H3 |
InChI Key |
KYFBZLWFYQIZSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)OC)N |
Origin of Product |
United States |
Stereochemical Characterization and Enantiomeric Purity Assessment
Analytical Techniques for Enantiomeric Excess Determination
The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is crucial. Several analytical techniques are employed for the chiral separation and quantification of amines and related compounds. While specific documented methods for 1-(3-Methoxyphenyl)-2-methylpropan-1-amine are not extensively available in public literature, established methods for structurally similar phenylethylamine and amphetamine analogues are readily applicable. These methods primarily include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. heraldopenaccess.us This can be achieved through two main approaches: direct and indirect separation.
Direct Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines. For analogous compounds, columns like DAICEL CHIRALPAK have been shown to be effective. doi.org The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like 2-propanol, is optimized to achieve baseline separation.
Indirect Chiral HPLC: In this approach, the enantiomers are derivatized with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral stationary phase.
| Parameter | Direct Chiral HPLC (Hypothetical Method) | Indirect Chiral HPLC (Hypothetical Method) |
| Stationary Phase | Chiral Stationary Phase (e.g., polysaccharide-based) | Achiral Stationary Phase (e.g., C18) |
| Mobile Phase | Hexane/Isopropanol | Acetonitrile (B52724)/Water |
| Derivatizing Agent | Not required | Chiral Derivatizing Agent |
| Detection | UV/Vis | UV/Vis, Fluorescence |
Gas Chromatography (GC)
Gas chromatography is another high-resolution technique suitable for the analysis of volatile amines. Similar to HPLC, both direct and indirect methods can be employed.
Direct Chiral GC: This involves the use of a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. mdpi.com The enantiomers exhibit different interactions with the chiral selector, resulting in their separation.
Indirect Chiral GC: The amine enantiomers are reacted with a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (R-MTPCl) or trifluoroacetyl-l-prolyl chloride (L-TPC), to form diastereomeric amides. nih.govjksus.org These diastereomers are then separated on a conventional achiral GC column. The use of a mass spectrometer (MS) as a detector provides high sensitivity and structural information. jksus.org
| Parameter | Direct Chiral GC (Hypothetical Method) | Indirect Chiral GC (Hypothetical Method) |
| Column | Chiral Capillary Column (e.g., cyclodextrin-based) | Achiral Capillary Column (e.g., DB-5) |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Derivatizing Agent | Not required | Chiral Derivatizing Agent (e.g., L-TPC) |
| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS) | Mass Spectrometer (MS) |
Capillary Electrophoresis (CE)
Capillary electrophoresis offers high separation efficiency and requires only small sample volumes. Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are the most commonly used chiral selectors for the enantioseparation of basic drugs like amines. mdpi.comnih.gov The differential interaction of the enantiomers with the cyclodextrin-chiral selector complex leads to differences in their electrophoretic mobility and, consequently, their separation. Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the chiral separation of pharmaceutical amines. acs.org
Implications of Stereochemistry for Research and Development
The stereochemistry of a chiral molecule is of profound importance in research and development, particularly in the pharmaceutical field. The two enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.
For a compound like this compound, it is highly probable that its enantiomers will display distinct biological activities. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
Pharmacological Differentiation:
Receptor Binding: The binding affinity of the enantiomers to their target receptor(s) is likely to differ. The three-dimensional arrangement of functional groups in one enantiomer may allow for a more optimal interaction with the binding site of a receptor, leading to higher potency.
Enzyme Metabolism: The enzymes responsible for the metabolism of the compound may process each enantiomer at different rates. This can lead to variations in the pharmacokinetic profiles of the enantiomers, such as different half-lives and bioavailability.
Research and Development Considerations:
Stereoselective Synthesis: The development of stereoselective synthetic routes to produce a single, desired enantiomer is a major focus in medicinal chemistry. This allows for the investigation of the individual properties of each enantiomer and the development of a more targeted and potentially safer drug.
Regulatory Requirements: Regulatory agencies often require data on the pharmacological and toxicological properties of individual enantiomers of a new chiral drug. The development of a single-enantiomer drug (an "enantiopure" drug) is often preferred over a racemic mixture.
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituent Modifications on Biological Activity
Systematic modifications of the 1-(3-Methoxyphenyl)-2-methylpropan-1-amine scaffold have revealed critical insights into the structural requirements for its biological activity. The primary points of modification include the methoxy (B1213986) group on the phenyl ring, the alkyl chain, and the amine group.
Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring are crucial determinants of activity. The presence of a methoxy group at the 3-position is a key feature of the parent compound. Moving this group to the 2- or 4-position can significantly alter the compound's affinity and selectivity for various monoamine transporters, such as the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT). For instance, in related phenethylamine (B48288) series, a 4-methoxy substituent has been shown to confer higher serotonergic activity. The replacement of the methoxy group with other electron-donating or electron-withdrawing groups also modulates the pharmacological profile.
| Compound/Analog | Modification | Observed Effect on Biological Activity |
| This compound | Parent Compound | Baseline activity |
| 1-(4-Methoxyphenyl)-2-methylpropan-1-amine | Methoxy group at 4-position | Potential for increased serotonergic activity |
| 1-(2-Methoxyphenyl)-2-methylpropan-1-amine | Methoxy group at 2-position | Altered receptor binding profile |
| 1-(3-Hydroxyphenyl)-2-methylpropan-1-amine | Demethylation of methoxy group | Potential for altered hydrogen bonding and receptor interaction |
Alkyl Chain Modifications: Alterations to the α-methyl group and the propyl chain can impact the compound's potency and its mechanism of action (e.g., reuptake inhibitor versus releasing agent). Increasing the length of the α-alkyl group can lead to a decrease in stimulant-like activity.
N-Alkylation: Modification of the primary amine group through N-alkylation (e.g., N-methylation, N-ethylation) is a common strategy to modulate activity. N-methylation of related phenethylamines often results in increased potency at certain transporters. However, the introduction of bulkier N-alkyl groups generally leads to a decrease in activity.
Stereochemical Influence on Pharmacological Profile and Binding Selectivity
The presence of a chiral center at the α-carbon of this compound means that it exists as two enantiomers: (R)-1-(3-Methoxyphenyl)-2-methylpropan-1-amine and (S)-1-(3-Methoxyphenyl)-2-methylpropan-1-amine. Stereochemistry plays a pivotal role in the pharmacological activity of many phenethylamines, with one enantiomer often exhibiting significantly higher potency and/or a different receptor selectivity profile than the other.
| Enantiomer | Typical Observation in Related Compounds | Potential Implication for Pharmacological Profile |
| (S)-1-(3-Methoxyphenyl)-2-methylpropan-1-amine | Often the more potent enantiomer at DAT and NET | May contribute more significantly to stimulant-like effects |
| (R)-1-(3-Methoxyphenyl)-2-methylpropan-1-amine | Often the less potent enantiomer at DAT and NET | May have a different receptor selectivity profile or contribute to different side effects |
Design of Novel Analogues with Tuned Receptor Profiles
The insights gained from SAR studies have been instrumental in the rational design of novel analogs of this compound with more desirable pharmacological properties. The primary goal is often to enhance selectivity for a specific monoamine transporter to achieve a more targeted therapeutic effect while minimizing off-target interactions that can lead to undesirable side effects.
For example, by systematically modifying the substituents on the phenyl ring, researchers can fine-tune the electronic and steric properties of the molecule to favor interaction with one transporter over others. This approach has been successfully employed in the development of selective serotonin reuptake inhibitors (SSRIs) and selective norepinephrine reuptake inhibitors (NRIs) from phenethylamine scaffolds.
The design process often involves computational modeling and docking studies to predict how a novel analog will bind to the target receptor. These in silico methods, combined with the empirical data from SAR studies, allow for a more efficient exploration of chemical space and the identification of promising lead compounds for further development. The ultimate aim is to create molecules with optimized potency, selectivity, and pharmacokinetic properties.
Metabolic Pathways and Preclinical Pharmacokinetic Considerations
In Vitro Metabolic Stability Studies (e.g., Microsomal Assays)
In vitro metabolic stability assays are crucial in early drug discovery to estimate the intrinsic clearance of a compound in the liver. These assays typically utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.
While no specific microsomal stability data for 1-(3-Methoxyphenyl)-2-methylpropan-1-amine are available, studies on structurally similar compounds provide insights into its likely metabolic fate. For instance, the metabolism of methoxyphenamine (B1676417) has been investigated in rat liver preparations. nih.gov These studies have shown that its metabolism is mediated by the NADPH-dependent cytochrome P450 system. nih.gov The reactions were inhibited by SKF 525-A and carbon monoxide, which are known inhibitors of CYP enzymes. nih.gov
For a compound like this compound, a standard microsomal stability assay would involve incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of NADPH. The disappearance of the parent compound over time would be monitored by a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The data from such an assay would be used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: Hypothetical In Vitro Metabolic Stability Parameters
| Parameter | Description | Predicted Outcome for this compound |
| In Vitro Half-life (t½) | The time required for 50% of the compound to be metabolized. | Expected to be moderate to high, suggesting susceptibility to metabolism. |
| Intrinsic Clearance (CLint) | The measure of the metabolic capacity of the liver for a specific compound. | Likely to be in the moderate to high range, indicating efficient metabolism by hepatic enzymes. |
The metabolic stability of methoxy-substituted amphetamines is influenced by the position of the methoxy (B1213986) group. Studies on 2-methoxyamphetamine (2-MA) have shown that it undergoes metabolism in cells expressing human CYP2D6. tandfonline.comnih.gov Given that this compound possesses a methoxy group on the phenyl ring, it is highly probable that it would also be a substrate for CYP enzymes, particularly CYP2D6, which is known to metabolize many amphetamine-like substances. nih.gov
Identification and Characterization of Metabolites
The identification of metabolites is essential for understanding the biotransformation pathways of a compound. Based on the metabolism of related methoxy-substituted phenethylamines, several metabolic pathways can be predicted for this compound.
The primary metabolic routes for similar compounds involve O-dealkylation, N-dealkylation, and aromatic hydroxylation. nih.govtandfonline.comnih.gov
O-dealkylation: The removal of the methyl group from the methoxy moiety on the phenyl ring would result in a phenolic metabolite. This is a common metabolic pathway for methoxy-substituted amphetamines. nih.gov For this compound, this would lead to the formation of 1-(3-hydroxyphenyl)-2-methylpropan-1-amine.
N-dealkylation: While this compound is a primary amine and does not have an N-alkyl group to be removed, this pathway is relevant for its N-methylated analog, methoxyphenamine, which undergoes N-demethylation. nih.govtandfonline.comnih.gov
Aromatic Hydroxylation: The addition of a hydroxyl group to the aromatic ring is another significant metabolic pathway. For methoxyphenamine, hydroxylation occurs at the 5-position of the benzene (B151609) ring. nih.govnih.govtandfonline.com It is plausible that this compound could undergo similar aromatic hydroxylation, potentially at positions ortho or para to the existing methoxy group.
Side-chain Oxidation: Oxidation of the propan-1-amine side chain could also occur, leading to various metabolites.
In studies of methoxyphenamine and 2-methoxyamphetamine, the main metabolites identified were products of O-dealkylation and aromatic hydroxylation at the 5-position. tandfonline.comnih.gov Additionally, a ring-hydroxylated metabolite, tentatively identified as the 3-hydroxy-2-methoxy derivative, has been reported for these compounds. tandfonline.comnih.gov Studies on para-methoxymethamphetamine (PMMA) in human liver microsomes revealed that the main metabolite was 4-hydroxymethamphetamine, with smaller amounts of para-methoxyamphetamine (PMA) and 4-hydroxyamphetamine (OH-A) also being formed. nih.gov
Table 2: Predicted Metabolites of this compound
| Metabolic Reaction | Predicted Metabolite |
| O-dealkylation | 1-(3-Hydroxyphenyl)-2-methylpropan-1-amine |
| Aromatic Hydroxylation | 1-(3-Methoxy-X-hydroxyphenyl)-2-methylpropan-1-amine (where X is likely 4, 5, or 6) |
| Combination of pathways | 1-(3,X-Dihydroxyphenyl)-2-methylpropan-1-amine |
Animal Models for Metabolism Studies (e.g., Rodents, Non-Human Primates)
Preclinical metabolism and pharmacokinetic studies in animal models are fundamental for predicting the behavior of a new chemical entity in humans. Rodents (mice and rats) and non-human primates (monkeys) are commonly used species.
The choice of animal model is critical, as interspecies differences in drug metabolism can be significant. For instance, strain differences in the in vitro metabolism of methoxyphenamine were observed between female Lewis and Dark Agouti (DA) rats, which are used as models for human debrisoquine (B72478) phenotypes. nih.gov The O-demethylase and 5-hydroxylase activities were lower in DA rats compared to Lewis rats. nih.gov
Studies on the metabolism of methoxyphenamine have been conducted in both monkeys and humans. nih.gov These studies revealed that aromatic O-demethylation, aromatic ring hydroxylation (followed by glucuronide conjugation), and N-demethylation occurred in both species. nih.gov However, in monkeys, three additional unidentified major metabolites were also formed, highlighting species-specific metabolic pathways. nih.gov
For this compound, initial pharmacokinetic studies would likely be conducted in rodents, such as Sprague-Dawley rats, to determine its absorption, distribution, metabolism, and excretion (ADME) profile. These studies would involve administering the compound and collecting blood and urine samples over time to measure the concentrations of the parent compound and its metabolites. Non-human primates, such as cynomolgus or rhesus monkeys, might be used in later stages of preclinical development to obtain pharmacokinetic data that is often more predictive of the human situation.
Table 3: Commonly Used Animal Models in Metabolism Studies
| Animal Model | Rationale for Use |
| Mouse | Often used for initial high-throughput screening due to small size and cost-effectiveness. |
| Rat | A common choice for ADME and toxicology studies; extensive historical data available. |
| Dog | A non-rodent species often used to assess pharmacokinetics and toxicology. |
| Non-Human Primate (e.g., Cynomolgus Monkey) | Phylogenetically closer to humans, often providing more predictive metabolic and pharmacokinetic data. |
Theoretical and Computational Chemistry Approaches
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking simulations are fundamental in predicting how a ligand, such as 1-(3-Methoxyphenyl)-2-methylpropan-1-amine, might bind to a biological target, typically a protein receptor. This process involves creating a three-dimensional model of the compound and fitting it into the binding site of a receptor to predict its binding affinity and orientation.
While specific docking studies for this compound are not extensively detailed in publicly available literature, the general methodology can be described. The process begins with obtaining the 3D structure of the target receptor, often from a protein database. The 3D structure of this compound is then generated and optimized. Docking software is used to place the ligand into the receptor's active site in various possible conformations, calculating a "docking score" for each pose. This score estimates the binding energy, with lower scores typically indicating a more favorable interaction. These studies can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-receptor complex, providing a rationale for the compound's potential biological activity.
Quantum Chemical Calculations of Molecular Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of a molecule. Methods like Density Functional Theory (DFT) are commonly used to compute a wide range of molecular descriptors for this compound.
These calculations can predict properties such as the distribution of electron density, molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. The molecular electrostatic potential map illustrates the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
Table 1: Predicted Molecular Properties of a Related Compound (Ketone Precursor) Note: Data for the exact amine compound is not available; these values are for the structurally similar 1-(3-Methoxyphenyl)-2-methylpropan-1-one (B3054420) and serve as an illustrative example of calculable properties.
| Property | Predicted Value |
| Molecular Weight | 178.23 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
| Exact Mass | 178.099379685 Da |
| Topological Polar Surface Area | 26.3 Ų |
This table is interactive. Users can sort columns by clicking on the headers.
Prediction of Pharmacological Properties and ADMET Profiles
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions are vital for early-stage assessment of a compound's potential viability as a drug. Various computational models, many of which are based on Quantitative Structure-Activity Relationships (QSAR), are used to estimate these parameters for this compound.
Predicted ADMET properties include oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential interactions with metabolic enzymes like the Cytochrome P450 family. Toxicity predictions can flag potential issues such as carcinogenicity or hepatotoxicity. While specific, comprehensive ADMET predictions for this compound are not published, these predictive tools are a standard component of computational drug discovery pipelines.
Conformational Analysis and Stereochemical Predictions
Conformational analysis involves studying the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has several rotatable bonds, understanding its preferred conformations is key to understanding its interaction with receptors.
Computational methods can be used to explore the potential energy surface of the molecule to identify low-energy, stable conformers. This is important because the biologically active conformation that binds to a receptor may not be the absolute lowest energy state. Furthermore, this compound possesses a chiral center at the carbon atom bonded to the amine group, meaning it exists as two enantiomers. Theoretical methods can be used to predict the properties of each stereoisomer, as they often exhibit different pharmacological activities and metabolic profiles.
Advanced Analytical Methodologies for Research and Characterization
Spectroscopic Characterization (Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(3-Methoxyphenyl)-2-methylpropan-1-amine. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the compound's fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural confirmation. Both ¹H and ¹³C NMR spectra would provide a distinct fingerprint for the molecule.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals corresponding to each unique proton environment. The aromatic protons on the methoxyphenyl ring would typically appear as complex multiplets in the downfield region (~6.7-7.2 ppm). The methoxy (B1213986) group (-OCH₃) protons would present as a sharp singlet at approximately 3.8 ppm. acdlabs.com The protons on the aliphatic portion of the molecule, including the methine (CH) and isopropyl (CH(CH₃)₂) groups, would appear further upfield. The N-H protons of the primary amine are often observed as a broad signal, and their chemical shift can vary depending on the solvent and concentration. oregonstate.edulibretexts.orgpressbooks.pub
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms. The aromatic carbons would resonate in the ~110-160 ppm range, with the carbon attached to the methoxy group appearing at the downfield end of this range. The methoxy carbon itself is typically found around 55 ppm. researchgate.net The aliphatic carbons, C1 and C2 of the propane (B168953) chain and the methyl carbons of the isopropyl group, would appear in the upfield region of the spectrum.
Table 8.1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic CHs | 6.7 - 7.2 (m) | 112 - 130 | Four distinct signals expected in the aromatic region. |
| Ar-C-O | - | ~160 | Quaternary carbon attached to the methoxy group. |
| Ar-C-CH | - | ~145 | Quaternary carbon attached to the aliphatic chain. |
| OCH₃ | ~3.8 (s) | ~55 | Sharp singlet for the three methoxy protons. researchgate.net |
| CH-N | ~3.5-4.0 (d) | ~55-65 | Benzylic proton, deshielded by both the ring and the amine. |
| CH-(CH₃)₂ | ~1.8-2.2 (m) | ~30-35 | Methine proton of the isopropyl group. |
| CH(CH₃)₂ | ~0.8-1.0 (d) | ~18-22 | Two diastereotopic methyl groups, may appear as two doublets. |
| NH₂ | 1.0 - 3.0 (br s) | - | Broad signal, exchangeable with D₂O. pressbooks.pub |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the compound's molecular weight and study its fragmentation, which aids in structural confirmation. For this compound (C₁₁H₁₇NO), the exact mass can be calculated with high precision.
Molecular Ion: According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd-numbered molecular weight. openstax.org The nominal molecular weight is 179 amu. High-resolution mass spectrometry (HRMS) would detect the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺) with a high degree of accuracy (e.g., 180.1383 for [C₁₁H₁₈NO]⁺).
Fragmentation Pattern: Under ionization, the molecule fragments in predictable ways. A common fragmentation pathway for benzylamines is the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), which is also a benzylic position. oregonstate.edu This would lead to the formation of a stable iminium ion or a benzyl (B1604629) cation. The loss of ammonia (B1221849) (NH₃) from the protonated molecule is also a characteristic fragmentation pathway for benzylamines. nih.govnih.govstevens.eduresearchgate.netresearchgate.net
Table 8.2: Key Mass Spectrometry Data for this compound
| Parameter | Value | Technique |
| Molecular Formula | C₁₁H₁₇NO | - |
| Nominal Mass | 179 | MS |
| Monoisotopic Mass | 179.1310 | HRMS |
| Protonated Molecule [M+H]⁺ | 180.1383 | ESI-HRMS |
| Key Fragment Ion (Benzylic Cleavage) | m/z 135 ([M-C₃H₆]⁺) | EI-MS/CID |
| Key Fragment Ion (Loss of Isopropyl) | m/z 136 ([M-C₃H₅]⁺) | EI-MS/CID |
Chromatographic Separation Techniques (High-Performance Liquid Chromatography, Gas Chromatography, Thin Layer Chromatography)
Chromatographic techniques are essential for separating the compound from impurities and, critically, for resolving its enantiomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for both purity assessment and chiral separations. nih.gov
Reversed-Phase HPLC: For purity analysis, a reversed-phase method is typically employed. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol), often with additives like formic acid or trifluoroacetic acid, would be suitable for separating the target compound from non-polar and polar impurities.
Chiral HPLC: To separate the (R)- and (S)-enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for separating chiral amines. mdpi.comyakhak.org The choice of mobile phase, typically a mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol), and the use of additives like diethylamine (B46881) or an acid, can be optimized to achieve baseline separation of the two enantiomers. researchgate.netnih.gov This is crucial for determining the enantiomeric excess (ee) of a sample.
Table 8.3: Representative HPLC Conditions for Analysis
| Parameter | Purity Analysis (Reversed-Phase) | Chiral Separation |
| Stationary Phase | C18 (Octadecylsilane) | Chiral Stationary Phase (e.g., Cellulose-based) mdpi.com |
| Mobile Phase | Acetonitrile/Water + 0.1% Formic Acid | Hexane (B92381)/Isopropanol + 0.1% Diethylamine |
| Detection | UV (e.g., at 220 nm and 275 nm) | UV (e.g., at 220 nm and 275 nm) |
| Purpose | Quantify impurities, determine purity | Quantify R- and S-enantiomers, determine enantiomeric excess |
Gas Chromatography (GC)
GC is suitable for analyzing volatile compounds. Due to the polar and basic nature of primary amines, they can exhibit poor peak shape (tailing) on standard GC columns. researchgate.net
Derivatization: To improve volatility and chromatographic performance, derivatization is often employed. The primary amine group can be converted into a less polar derivative, such as a trifluoroacetamide, by reacting it with an acylating agent like trifluoroacetic anhydride. wiley.com
Column Choice: Alternatively, specialized columns designed for amine analysis, which have a basic deactivation, can be used to minimize tailing without derivatization.
Detection: A Flame Ionization Detector (FID) provides a general response, while a Mass Spectrometer (GC-MS) offers definitive identification based on retention time and mass spectrum. nih.gov
Thin Layer Chromatography (TLC)
TLC is a rapid, simple, and cost-effective method used for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. wikipedia.orgeag.com
Methodology: A sample is spotted onto a plate coated with a stationary phase (typically polar silica (B1680970) gel). The plate is then developed in a sealed chamber with a mobile phase (eluent). wikipedia.org Due to the amine's basicity, a small amount of a base like triethylamine (B128534) is often added to the eluent (e.g., a mixture of ethyl acetate (B1210297) and hexane) to prevent streaking and ensure well-defined spots. interchim.com
Visualization: The compound can be visualized under UV light due to its aromatic ring, or by using a chemical stain such as ninhydrin, which reacts with the primary amine to produce a colored spot.
Elemental Analysis for Compound Purity and Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a pure sample. smithers.com This experimental data is compared against the theoretical values calculated from the compound's molecular formula (C₁₁H₁₇NO) to confirm its elemental composition and assess its purity. libretexts.orgck12.org Significant deviations between the found and calculated values may indicate the presence of impurities or residual solvent. malvernpanalytical.comintertek.com
Table 8.4: Elemental Composition of this compound (C₁₁H₁₇NO)
| Element | Molecular Formula | Atomic Mass | Theoretical % | Found % (Example) |
| Carbon (C) | C₁₁ | 12.011 | 73.70% | 73.65% |
| Hydrogen (H) | H₁₇ | 1.008 | 9.56% | 9.60% |
| Nitrogen (N) | N₁ | 14.007 | 7.81% | 7.78% |
| Oxygen (O) | O₁ | 15.999 | 8.92% | 8.97% |
| Total | C₁₁H₁₇NO | 179.26 | 100.00% | 100.00% |
Optical Rotation Measurements for Chiral Purity Assessment
Since this compound possesses a chiral center, it exists as a pair of enantiomers. These enantiomers are optically active, meaning they rotate the plane of polarized light. Optical rotation measurement is a classic method for assessing the chiral purity of a sample.
Principle: A solution of the chiral compound is placed in a polarimeter, and monochromatic light (typically the sodium D-line, 589 nm) is passed through it. Enantiomers rotate the light by equal amounts but in opposite directions. The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counterclockwise. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive. libretexts.org
Specific Rotation ([α]): The measured rotation is standardized to a specific rotation, which is a characteristic physical property of a chiral compound. It is dependent on the temperature, the wavelength of light used, the solvent, and the concentration. wikipedia.org
Enantiomeric Excess (ee): The optical purity of a non-racemic sample is often expressed as the enantiomeric excess (ee). It is calculated by comparing the specific rotation of the sample to the specific rotation of the pure enantiomer. rsc.orgyoutube.comchemistrysteps.com While useful, this method can be affected by highly rotating impurities, and modern practice often prefers chiral chromatography for a more direct and accurate determination of the enantiomeric ratio. wikipedia.org
Table 8.5: Optical Properties of the Enantiomers
| Property | (R)-enantiomer | (S)-enantiomer | Racemic Mixture |
| Specific Rotation | +x° | -x° | 0° |
| Description | Dextrorotatory | Levorotatory | Optically Inactive |
| Enantiomeric Excess (ee) | 100% (for pure sample) | 100% (for pure sample) | 0% |
Note: The sign (+ or -) for the specific rotation of the R and S enantiomers must be determined experimentally.
Future Research Directions and Unexplored Avenues
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of chiral amines is a cornerstone of pharmaceutical and fine chemical manufacturing. manchester.ac.uk Future research into 1-(3-Methoxyphenyl)-2-methylpropan-1-amine will likely prioritize the development of green, efficient, and stereoselective synthetic routes, moving beyond traditional chemical methods. mdpi.com The logical precursor, 1-(3-Methoxyphenyl)-2-methylpropan-1-one (B3054420), provides a direct starting point for such explorations.
A primary focus will be on catalytic reductive amination, a powerful method for converting ketones and aldehydes into amines. wikipedia.org This technique is highly valued in green chemistry for its potential to be a one-pot reaction under mild conditions. wikipedia.org Research can explore a variety of modern catalytic systems. For instance, catalysts based on earth-abundant and non-precious metals like iron and cobalt offer a more sustainable alternative to traditional platinum or palladium catalysts. nih.govorganic-chemistry.org Another approach involves transfer hydrogenation using iridium complexes, which can utilize ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org
Biocatalysis presents a particularly promising frontier for producing enantiomerically pure amines. manchester.ac.uk The target compound possesses a chiral center, making stereoselectivity a critical aspect of its synthesis. Enzymes offer high efficiency and selectivity under environmentally benign, aqueous conditions. nih.gov Key enzyme classes that could be investigated for this purpose include:
Amine Dehydrogenases (AmDHs): These enzymes catalyze the direct reductive amination of ketones using ammonia (B1221849) as the amine donor, a highly atom-economical process. nih.govrsc.org Studies on the biocatalytic synthesis of related compounds, such as (S)-1-methoxypropan-2-amine from 1-methoxypropan-2-one, demonstrate the feasibility of this approach. frontiersin.org
Transaminases (TAs): TAs are widely used in industry for the asymmetric synthesis of chiral amines from ketones. whiterose.ac.uk Optimizing a TA-based process would involve screening enzyme libraries to find a biocatalyst with high activity and selectivity for the specific ketone precursor. rsc.org
Imine Reductases (IREDs): These enzymes catalyze the asymmetric reduction of a pre-formed imine intermediate to a chiral amine, offering another route to high enantiopurity. manchester.ac.ukmdpi.com
| Synthetic Strategy | Key Features | Potential Advantages | References |
|---|---|---|---|
| Chemocatalytic Reductive Amination | Uses a metal catalyst (e.g., Fe, Co, Ru, Ir) and a reducing agent to convert the precursor ketone and ammonia directly to the amine. | High yields, potential for one-pot reactions, use of sustainable and earth-abundant metals. | wikipedia.orgnih.govorganic-chemistry.orgnih.gov |
| Biocatalysis (AmDHs) | Enzymatic reductive amination using amine dehydrogenases with ammonia as the amine source. | High stereoselectivity, mild aqueous reaction conditions, environmentally benign. | nih.govrsc.org |
| Biocatalysis (TAs) | Enzymatic transamination using transaminases, which transfer an amino group from a donor molecule to the ketone precursor. | Excellent enantioselectivity, well-established industrial application for chiral amine synthesis. | mdpi.comwhiterose.ac.uk |
| Biocatalysis (IREDs) | Enzymatic reduction of an intermediate imine using imine reductases. | High selectivity for producing chiral secondary and tertiary amines, but also applicable to primary amines. | manchester.ac.ukmdpi.com |
Exploration of Novel Pharmacological Targets and Therapeutic Applications
The 2-phenethylamine motif is a core component of numerous biologically active molecules, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). nih.gov The structure of this compound, as a substituted amphetamine analog, suggests its potential to interact with various targets within the central nervous system. wikipedia.org Future research should therefore focus on systematically screening this compound against a panel of CNS receptors and transporters to uncover novel pharmacological activities.
Based on the pharmacology of structurally related compounds, several targets are of high interest:
Trace Amine-Associated Receptor 1 (TAAR1): The closely related compound 3-Methoxyphenethylamine (3-MPEA) is a partial agonist of human TAAR1. wikipedia.org TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems and is a promising target for treating neuropsychiatric disorders.
Monoamine Transporters: Substituted amphetamines are well-known for their interaction with the dopamine (DAT), norepinephrine (NET), and serotonin (B10506) (SERT) transporters. biomolther.orgnih.gov For instance, para-methoxyamphetamine (PMA) affects SERT binding. nih.gov A study of phenethylamine (B48288) derivatives found that methoxy (B1213986) substitution can influence DAT inhibitory activity. nih.gov Determining the affinity and activity of this compound at these transporters is a critical research avenue.
Serotonin (5-HT) Receptors: Many methoxy-substituted phenethylamines and amphetamines are agonists at 5-HT receptors, particularly the 5-HT₂A subtype, which is associated with psychedelic effects. frontiersin.orgwikipedia.org
Adrenergic and Dopamine Receptors: The broader phenethylamine class encompasses ligands for various adrenergic and dopamine receptors, which are involved in numerous physiological processes. nih.govresearchgate.net
Uncovering the pharmacological profile could open doors to various therapeutic applications. Depending on its selectivity and functional activity, the compound could serve as a lead structure for developing novel treatments for mood disorders, cognitive dysfunction, or other CNS-related conditions. chemimpex.com
| Potential Pharmacological Target | Rationale Based on Structural Analogs | Potential Therapeutic Area | References |
|---|---|---|---|
| Trace Amine-Associated Receptor 1 (TAAR1) | 3-Methoxyphenethylamine is a TAAR1 partial agonist. | Neuropsychiatric disorders (e.g., schizophrenia, depression). | wikipedia.org |
| Monoamine Transporters (DAT, NET, SERT) | Substituted amphetamines and phenethylamines frequently act as monoamine releasing agents or reuptake inhibitors. | ADHD, depression, narcolepsy. | biomolther.orgnih.gov |
| Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C) | Methoxy-substituted phenethylamines are often potent agonists at 5-HT₂ receptors. | Depression, PTSD (as potential psychedelics or non-hallucinogenic psychoplastogens). | frontiersin.orgwikipedia.org |
| Adrenergic Receptors (α and β subtypes) | The phenethylamine scaffold is the basis for many adrenergic ligands. | Cardiovascular conditions, asthma, anxiety. | nih.govresearchgate.net |
Advanced Computational Studies for Rational Drug Design
Computational chemistry provides powerful tools to accelerate the drug discovery process, offering a rational approach to designing new molecules and predicting their properties. researchgate.net For a compound like this compound, in silico methods can guide future synthetic efforts and biological testing.
Key computational approaches that should be explored include:
Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target receptor or enzyme. Docking studies could be performed to model the interaction of the compound and its enantiomers with the 3D structures of the pharmacological targets identified previously (e.g., TAAR1, DAT, 5-HT₂A). This would provide insights into binding affinity and the specific molecular interactions that stabilize the ligand-receptor complex, helping to explain its activity and selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a statistical correlation between the chemical structures of a series of compounds and their biological activities. researchgate.net By synthesizing and testing a library of analogs of this compound with varied substituents, researchers could develop QSAR models. These models would help identify the key structural features that determine potency and selectivity, guiding the design of optimized derivatives.
Virtual Screening: Large chemical libraries can be computationally screened against a specific biological target to identify new "hit" compounds. Using the this compound scaffold as a starting point, virtual screening could uncover other molecules with similar structures that may possess more desirable pharmacological properties.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of binding stability and the conformational changes that occur upon ligand binding.
| Computational Method | Application to the Target Compound | Primary Outcome | References |
|---|---|---|---|
| Molecular Docking | Simulate the binding of the compound to the active sites of potential targets like TAAR1, DAT, and 5-HT receptors. | Prediction of binding affinity, orientation, and key molecular interactions. | nih.gov |
| QSAR | Develop models correlating structural features of a series of analogs with their measured biological activity. | Identification of key structural determinants for potency and selectivity to guide lead optimization. | researchgate.net |
| Virtual Screening | Screen large databases of compounds for molecules structurally similar to the target compound that are predicted to bind to a specific receptor. | Discovery of novel hit compounds for further investigation. | researchgate.net |
| Molecular Dynamics | Simulate the movement and interaction of the compound within the receptor's binding pocket over time. | Assessment of binding stability and elucidation of the dynamic nature of the ligand-receptor interaction. | researchgate.net |
Investigation of Broader Biological and Chemical Applications of the Compound Class
Beyond potential therapeutic uses in the CNS, the chemical class of methoxyphenyl-alkylamines may possess other biological and chemical applications that remain largely unexplored.
One promising area is antimicrobial activity . Research has shown that other synthetic amine derivatives, such as 1,3-bis(aryloxy)propan-2-amines, exhibit bactericidal activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, certain molecules containing methoxy-substituted phenyl rings have demonstrated antibacterial effects. mdpi.com Therefore, screening this compound and its analogs for antimicrobial activity could reveal a completely new and valuable application.
In the realm of chemical synthesis , this compound and its derivatives can serve as valuable building blocks or intermediates. Amines are fundamental reagents in organic chemistry. For example, the related compound 3-Methoxyphenethylamine is used in the Pictet-Spengler reaction to synthesize complex heterocyclic scaffolds. chemicalbook.com The primary amine group of this compound could be used to form Schiff bases, which have applications in catalysis and materials science, or it could be incorporated into more complex molecular architectures. researchgate.net
Finally, if the compound is found to be a highly selective and potent ligand for a specific biological target, it could be developed into a pharmacological research tool . For instance, a radiolabeled version could be used in positron emission tomography (PET) imaging to map the distribution of its target receptor in the brain, or it could be used as a probe in in vitro assays to study receptor function.
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxyphenyl)-2-methylpropan-1-amine, and how are reaction conditions optimized?
The synthesis typically involves a multi-step approach:
- Precursor Preparation : Start with 3-methoxyphenylacetonitrile or a similar aryl nitrile.
- Cyclopropanation : Use diazomethane or other cyclopropanating agents under controlled conditions (e.g., low temperature, inert atmosphere) to form the cyclopropane ring .
- Reduction/Amination : Reduce intermediates with lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. For branched amines like 2-methylpropan-1-amine, steric effects may require tailored reducing agents or protection/deprotection strategies .
- Optimization : Reaction yield is influenced by solvent choice (e.g., anhydrous ether), temperature (-20°C to 0°C for cyclopropanation), and catalyst loading. Parallel screening via Design of Experiments (DoE) can identify optimal parameters.
Q. How can the structural and stereochemical properties of this compound be characterized?
Q. What are the fundamental reactivity patterns of this compound under common laboratory conditions?
- Oxidation : The tertiary amine is resistant to mild oxidants (e.g., KMnO₄), but strong oxidants may cleave the cyclopropane ring.
- Reduction : LiAlH₄ reduces nitriles to amines but may over-reduce ketones; NaBH₄ is selective for imine intermediates.
- Substitution : The amine group undergoes alkylation/acylation (e.g., with benzyl chloride or acetyl chloride) in the presence of a base (e.g., K₂CO₃) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Mechanistic Profiling : Use enzyme inhibition assays (e.g., fluorescence polarization) to validate target interactions. Compare results across cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
- Data Normalization : Control for batch-to-batch variability in compound purity via HPLC (>98% purity threshold). Impurities like 3-methoxyphenol (from degradation) can skew results .
- Meta-Analysis : Cross-reference PubChem BioAssay data with in-house results to identify outliers. Use cheminformatics tools (e.g., KNIME) to correlate structural features with activity trends .
Q. What strategies enable enantioselective synthesis of this compound?
- Chiral Catalysts : Employ asymmetric hydrogenation with Rh(I)/BINAP complexes or organocatalysts (e.g., proline derivatives) to induce chirality at the branched carbon .
- Kinetic Resolution : Use lipases (e.g., CAL-B) to hydrolyze enantiomers selectively. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .
Q. What advanced analytical methods are used to characterize degradation products or synthetic impurities?
- LC-MS/MS : Identify trace impurities (e.g., 3-bromoanisole or dimethylaminomethyl byproducts) with high-resolution mass spectrometry (HRMS) and tandem MS fragmentation .
- Stability Studies : Accelerate degradation under stress conditions (heat, light, pH extremes). Quantify degradation kinetics using Arrhenius modeling .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Cyclopropanation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | -20°C to 0°C | Prevents diazomethane decomposition |
| Solvent | Anhydrous diethyl ether | Minimizes side reactions |
| Catalyst | Cu(OTf)₂ | Enhances cyclopropane ring formation |
| Reaction Time | 4–6 hours | Balances completion vs. degradation |
Q. Table 2. Common Impurities and Analytical Thresholds
| Impurity | Source | HPLC Retention Time (min) | Acceptable Limit |
|---|---|---|---|
| 3-Methoxyphenol | Oxidative degradation | 8.2 | ≤0.15% |
| 3-Bromoanisole | Incomplete substitution | 10.5 | ≤0.10% |
| Unreacted nitrile | Incomplete reduction | 6.7 | ≤0.20% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
